2-(Trifluoromethoxy)-l-phenylalanine
描述
Contextualization within Fluorinated Amino Acid Chemistry
Fluorinated amino acids are a class of non-canonical amino acids where one or more hydrogen atoms have been replaced by fluorine. The introduction of fluorine, the most electronegative element, can dramatically alter the properties of amino acids and the peptides or proteins into which they are incorporated. researchgate.netrsc.org These changes can include increased thermal and metabolic stability, altered hydrophobicity, and modified electronic characteristics. researchgate.netnih.gov The strategic placement of fluorine can influence protein folding and stability, as well as protein-protein interactions. researchgate.netrsc.org
The trifluoromethoxy group is particularly noteworthy due to its strong electron-withdrawing nature and high lipophilicity. These characteristics can significantly impact the conformational preferences and binding affinities of peptides containing this amino acid. The use of fluorinated amino acids like 2-(Trifluoromethoxy)-L-phenylalanine has become a powerful strategy in protein design and engineering, offering a way to create biomolecules with novel structures and functions. rsc.orgmdpi.com
Significance as a Non-Canonical Amino Acid Analogue
As a non-canonical amino acid, this compound is not one of the twenty standard amino acids found in naturally occurring proteins. Its significance lies in its ability to be site-specifically incorporated into peptides and proteins, a process made possible through techniques like solid-phase peptide synthesis or by reprogramming the cellular protein synthesis machinery. ucl.ac.uknih.gov This allows for the precise introduction of the unique properties of the trifluoromethoxy group into a specific location within a biomolecule.
The incorporation of such unnatural amino acids is a groundbreaking methodology that expands the chemical diversity of proteins far beyond what is naturally possible. ucl.ac.uk These modified proteins can be used to probe structure-function relationships, create novel enzyme activities, or develop new therapeutic agents with enhanced properties. ucl.ac.uknih.gov The bio-orthogonal nature of the functional groups in some non-canonical amino acids also allows for selective chemical modifications. ucl.ac.ukresearchgate.net
Overview of Research Trajectories
Research involving this compound and other fluorinated amino acids is following several key trajectories. A major area of focus is in the design of peptides and proteins with enhanced stability and bioactivity. researchgate.netnih.gov The unique properties of fluorine can be exploited to create more robust and effective therapeutic peptides.
Another significant research direction is the use of fluorinated amino acids as probes for nuclear magnetic resonance (NMR) spectroscopy. The fluorine-19 (¹⁹F) nucleus has a high NMR sensitivity and its chemical shift is highly sensitive to the local environment, making it an excellent probe for studying protein structure, dynamics, and interactions. nih.govnih.govacs.orgucla.edu The absence of a natural fluorine background in biological systems ensures that the ¹⁹F NMR signals are specific to the labeled protein. acs.orgucla.edu
Furthermore, the synthesis of various fluorinated phenylalanine derivatives continues to be an active area of research, aiming to provide a wider range of building blocks for peptide and protein chemistry with diverse properties. beilstein-journals.orgnih.gov These synthetic efforts are crucial for expanding the toolkit available to researchers for creating novel biomolecules.
Data Tables
Table 1: Key Properties of this compound
| Property | Value |
| Molecular Formula | C10H10F3NO3 |
| Molecular Weight | 249.19 g/mol |
| Key Functional Groups | Phenyl ring, Carboxylic acid, Amine, Trifluoromethoxy group |
| Significance | Non-canonical, fluorinated amino acid |
Table 2: Research Applications of this compound and Related Fluorinated Amino Acids
| Research Area | Application | Key Findings/Advantages |
| Protein Engineering & Design | Incorporation into peptides and proteins | Enhanced thermal and metabolic stability. researchgate.netnih.gov Altered protein folding and protein-protein interactions. researchgate.net |
| Biophysical Chemistry | ¹⁹F NMR Spectroscopy Probe | High sensitivity for studying protein structure and dynamics. nih.govnih.govacs.orgucla.edu Provides information on local chemical environment. ucla.eduillinois.edu |
| Medicinal Chemistry | Development of therapeutic peptides | Improved stability and biological activity of peptide-based drugs. nih.gov |
| Synthetic Organic Chemistry | Synthesis of novel amino acid analogues | Expansion of the chemical toolbox for peptide and protein modification. beilstein-journals.orgnih.gov |
Structure
3D Structure
属性
IUPAC Name |
(2S)-2-amino-3-[2-(trifluoromethoxy)phenyl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F3NO3/c11-10(12,13)17-8-4-2-1-3-6(8)5-7(14)9(15)16/h1-4,7H,5,14H2,(H,15,16)/t7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILPKLBNKYRAICX-ZETCQYMHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(C(=O)O)N)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)C[C@@H](C(=O)O)N)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 2 Trifluoromethoxy L Phenylalanine and Its Derivatives
Stereoselective Synthesis Strategies
Achieving the desired L-configuration at the α-carbon is paramount in the synthesis of amino acids for biological applications. Stereoselective strategies are therefore central to the preparation of 2-(Trifluoromethoxy)-L-phenylalanine.
Several robust methods have been developed for the enantioselective synthesis of L-amino acids, which can be adapted for the target molecule. These approaches often involve either asymmetric catalysis, the use of chiral auxiliaries, or enzymatic catalysis.
One prominent strategy is the asymmetric hydrogenation of a dehydroamino acid precursor. This involves synthesizing an α,β-unsaturated precursor, such as 2-acetamido-3-(2-(trifluoromethoxy)phenyl)acrylic acid, which can then be hydrogenated using a chiral rhodium or ruthenium catalyst to yield the L-enantiomer with high enantiomeric excess.
Enzymatic methods offer a highly selective and environmentally friendly alternative. Phenylalanine ammonia lyases (PALs), for instance, catalyze the stereoselective addition of ammonia to the double bond of cinnamic acid derivatives. frontiersin.org By using 2-(trifluoromethoxy)cinnamic acid as a substrate, it is possible to directly synthesize the desired L-phenylalanine derivative. frontiersin.orgnih.gov Engineered PALs have shown broad substrate scope, enabling the synthesis of various non-natural amino acids. nih.gov
Another powerful enzymatic approach involves the use of transaminases. A prochiral keto acid, 2-oxo-3-(2-(trifluoromethoxy)phenyl)propanoic acid, can be selectively aminated to the L-amino acid using an engineered transaminase enzyme with an appropriate amino donor.
Table 1: Comparison of Enantioselective Synthesis Strategies for L-Amino Acids
| Method | Key Principle | Precursor Example for Target Compound | Advantages | Disadvantages |
|---|---|---|---|---|
| Asymmetric Hydrogenation | Use of chiral metal catalysts (e.g., Rh, Ru) to guide stereoselective H₂ addition. | 2-Acetamido-3-(2-(trifluoromethoxy)phenyl)acrylic acid | High enantioselectivity, well-established methodology. | Requires synthesis of dehydroamino acid precursor; potential for heavy metal contamination. |
| Chiral Auxiliaries | Covalent attachment of a chiral molecule to control stereochemistry during alkylation. | Alkylation of a glycine enolate derived from a chiral auxiliary with 2-(trifluoromethoxy)benzyl bromide. | High diastereoselectivity, reliable and predictable outcomes. | Requires additional steps for auxiliary attachment and removal. |
| Enzymatic Catalysis (PAL) | Phenylalanine ammonia lyase (PAL) catalyzes stereoselective ammonia addition. frontiersin.orgnih.gov | 2-(Trifluoromethoxy)cinnamic acid | High enantioselectivity, green and sustainable, mild reaction conditions. frontiersin.org | Enzyme specificity may limit substrate scope; requires specific enzyme availability. nih.gov |
| Enzymatic Catalysis (Transaminase) | Stereoselective transfer of an amino group from a donor to a keto acid. | 2-Oxo-3-(2-(trifluoromethoxy)phenyl)propanoic acid | Excellent enantioselectivity, atom-economical. | Equilibrium-limited reactions may require strategies for shifting the equilibrium. |
Diastereoselective methods often rely on chiral auxiliaries or substrates to control the formation of the new stereocenter. A well-established method involves the alkylation of chiral nickel(II) complexes of glycine Schiff bases. nih.govnih.gov In this approach, a Ni(II) complex derived from glycine and a chiral ligand is deprotonated to form a nucleophilic glycine equivalent. Subsequent alkylation with an electrophile, such as 2-(trifluoromethoxy)benzyl bromide, proceeds with high diastereoselectivity. The resulting complex can then be hydrolyzed under acidic conditions to release the desired L-amino acid and recover the chiral auxiliary. nih.gov This method offers excellent control and has been successfully applied to the synthesis of a wide range of phenylalanine analogues. nih.gov
Functionalization and Derivatization Approaches
The synthesis of this compound requires specific methods for introducing the trifluoromethoxy group onto the phenyl ring and for constructing the full amino acid structure.
The introduction of the trifluoromethoxy (-OCF₃) group onto an aromatic ring is a non-trivial synthetic challenge. Direct trifluoromethoxylation of a pre-formed phenylalanine is difficult due to the deactivating nature of the amino acid side chain and the lack of methods for direct, regioselective C-H functionalization at the ortho position. Therefore, the strategy typically involves functionalizing a simpler aromatic precursor which is later converted into the amino acid.
One common approach begins with the corresponding phenol, 2-hydroxybenzaldehyde or a related 2-hydroxyphenyl precursor. The phenolic hydroxyl group can be converted to the trifluoromethoxy group through various methods. Classical methods often involve harsh conditions, such as reacting the phenol with carbon tetrachloride and hydrogen fluoride (the "Yagupolskii-Feiring method") or using phosgene chemistry, which have limited functional group tolerance. beilstein-journals.orgdiscoveroakwoodchemical.com
More recent developments have provided milder and more versatile reagents. For instance, oxidative desulfurization-fluorination of a thiocarbonate derivative is a viable route. beilstein-journals.org Modern electrophilic trifluoromethoxylating reagents, such as hypervalent iodine compounds (e.g., Togni reagents), have also been developed, though achieving high regioselectivity on electron-rich aromatic systems can be challenging. discoveroakwoodchemical.commdpi.com Photocatalytic methods have also emerged for the trifluoromethoxylation of N-aryl hydroxylamides, which could be applied to precursors of the target molecule. mdpi.com
Table 2: Reagents for Regioselective Trifluoromethoxylation of Aromatic Rings
| Method | Reagent(s) | Precursor Type | Key Features |
|---|---|---|---|
| Halogen Exchange | CCl₄, HF (or SF₄) | Phenol | Classical method; often requires harsh conditions and pressure vessels. beilstein-journals.orgdiscoveroakwoodchemical.com |
| Oxidative Desulfurization-Fluorination | DAST or other fluorinating agents on a thiocarbonyl derivative | Phenol (converted to thiocarbonyl) | Milder than direct fluorination with HF; mechanism involves nucleophilic attack on a positively charged halogen. beilstein-journals.org |
| Decarboxylative Fluorination | AgF₂ | Aryloxydifluoroacetic acid | Proceeds under mild conditions with a broad substrate scope. discoveroakwoodchemical.com |
| Electrophilic Trifluoromethoxylation | Togni-type reagents, Umemoto's reagent | Phenols, Anilines | Allows for direct O-trifluoromethylation under relatively mild conditions; regioselectivity can be an issue. mdpi.com |
Once a suitable aromatic precursor bearing the 2-(trifluoromethoxy)phenyl moiety is obtained, it can be elaborated into the final amino acid through several established synthetic routes.
The Erlenmeyer-Plöchl azlactone synthesis is a classical method that involves the condensation of an aromatic aldehyde (e.g., 2-(trifluoromethoxy)benzaldehyde) with N-acetylglycine to form an oxazolone (azlactone). nih.govresearchgate.net Subsequent reduction and hydrolysis of the azlactone ring yields the racemic amino acid, which must then be resolved to isolate the L-enantiomer. researchgate.net
Palladium-catalyzed cross-coupling reactions offer a powerful and convergent approach. nih.gov For instance, a Negishi cross-coupling can be performed between a protected and stereodefined β-iodoalanine derivative and an organozinc reagent derived from 2-(trifluoromethoxy)bromobenzene. nih.govnih.govnih.gov Similarly, a Suzuki coupling can be employed using a 2-(trifluoromethoxy)phenylboronic acid. nih.gov These methods are highly versatile and allow for the late-stage introduction of the functionalized aromatic ring, preserving the stereochemistry at the α-carbon.
Table 3: Overview of Synthetic Routes to Phenylalanine-Derived Fluorinated Analogues
| Route | Key Reaction | Starting Materials for Target Compound | Stereocontrol |
|---|---|---|---|
| Erlenmeyer Azlactone Synthesis | Condensation of aldehyde with N-acetylglycine. nih.gov | 2-(Trifluoromethoxy)benzaldehyde, N-acetylglycine | Produces racemic product; requires subsequent resolution. |
| Alkylation of Glycine Enolates | Alkylation of a chiral glycine Schiff base. nih.gov | 2-(Trifluoromethoxy)benzyl bromide, Ni(II)-glycine complex | Diastereoselective; controlled by the chiral auxiliary. |
| Negishi Cross-Coupling | Pd-catalyzed coupling of an organozinc and an alkyl halide. nih.govnih.gov | (R)-iodoalanine derivative, 2-(trifluoromethoxy)phenylzinc chloride | Convergent; stereochemistry is set by the chiral iodoalanine starting material. |
| Suzuki Cross-Coupling | Pd-catalyzed coupling of a boronic acid and an alkyl halide. nih.gov | (R)-iodoalanine derivative, 2-(trifluoromethoxy)phenylboronic acid | Convergent; stereochemistry is set by the chiral iodoalanine starting material. |
Green Chemistry and Sustainable Synthesis Innovations
The principles of green chemistry are increasingly being applied to the synthesis of complex molecules like fluorinated amino acids to reduce environmental impact and improve efficiency.
As mentioned, enzymatic synthesis stands out as a particularly green approach. The use of enzymes like PALs or transaminases operates in aqueous media under mild conditions, avoids the need for protecting groups, and generates the product with near-perfect enantioselectivity, thus minimizing waste from chiral resolutions. frontiersin.orgnih.gov The immobilization of these enzymes allows for their reuse and incorporation into continuous flow systems, further enhancing sustainability. frontiersin.org
Continuous flow chemistry provides another avenue for sustainable synthesis. chemistryviews.org Flow reactors offer superior control over reaction parameters, such as temperature and mixing, and enhance safety, especially when dealing with hazardous reagents that might be used in fluorination reactions. Photochemical reactions, which can be difficult to scale up in batch processes, are often more efficient and scalable in flow. chemistryviews.org A semi-continuous process involving photooxidative cyanation followed by hydrolysis has been developed for the synthesis of fluorinated amino acids, demonstrating the potential of flow chemistry in this field. chemistryviews.org These innovations pave the way for more efficient, safer, and environmentally benign production of this compound and other valuable fluorinated building blocks.
Enzymatic Catalysis in Trifluoromethoxy Phenylalanine Derivative Production
The selective synthesis of chiral amino acids is a field where biocatalysis offers significant advantages over traditional chemical methods, including high enantioselectivity, mild reaction conditions, and a reduced environmental footprint uw.edu.pl. Various enzyme classes, such as phenylalanine ammonia lyases (PALs), aminotransferases, and lipases, have been successfully employed for the production of phenylalanine analogues oup.comasm.orgsemanticscholar.orgnih.gov.
Phenylalanine Ammonia Lyases (PALs): PALs catalyze the reversible amination of trans-cinnamic acid derivatives to form L-phenylalanine and its analogues wikipedia.orgfrontiersin.orgfrontiersin.org. The substrate scope of PALs has been a subject of extensive research to broaden their applicability for non-natural amino acids. Studies on PAL from Petroselinum crispum (pcPAL) have investigated its activity towards various para-substituted cinnamic acids. While the natural substrate is cinnamic acid, mutations can improve reaction rates for substituted versions. For instance, the F137V mutant of pcPAL showed reduced substrate inhibition and reasonable activity with p-trifluoromethyl-cinnamic acid, a compound structurally related to the precursor of this compound oup.com. This suggests that enzyme engineering and focused-directed evolution could yield PAL variants capable of efficiently converting 2-(trifluoromethoxy)-cinnamic acid into the desired L-amino acid oup.com.
Aminotransferases (ATs): Aminotransferases are another powerful class of enzymes for asymmetric amine synthesis. They catalyze the transfer of an amino group from a donor molecule to a keto acid acceptor. Research has demonstrated that the native transaminases within E. coli are capable of converting phenylpyruvate derivatives into their corresponding amino acids. Significantly, this has been successfully applied to produce proteins containing p-(trifluoromethoxy)phenylalanine from its corresponding α-keto acid precursor, indicating that the trifluoromethoxy group is tolerated by the enzymatic machinery nih.gov. A β-specific aminotransferase from Variovorax paradoxus has also shown high enantioselectivity in the kinetic resolution of various racemic β-phenylalanine derivatives, including those with a trifluoromethyl substituent asm.org. This broad substrate tolerance highlights the potential for identifying or engineering α-specific aminotransferases for the synthesis of this compound.
Lipases: Lipases are widely used for the kinetic resolution of racemic esters. This approach has been successfully applied to the synthesis of enantiomerically pure fluorinated β-amino acids. For instance, lipase PSIM from Burkholderia cepacia has been used to catalyze the hydrolysis of racemic β-fluorophenyl-substituted β-amino carboxylic ester hydrochlorides, yielding the unreacted (R)-esters and the desired (S)-amino acids with excellent enantiomeric excess (≥99%) semanticscholar.org. This enzymatic resolution strategy could be adapted for the synthesis of this compound by preparing the corresponding racemic ester and screening a panel of lipases for efficient and selective hydrolysis.
Table 1: Enzymatic Approaches for Phenylalanine Analogue Synthesis
| Enzyme Class | Reaction Type | Substrate Example (Analogue) | Key Findings |
| Phenylalanine Ammonia Lyase (PAL) | Asymmetric Amination | p-trifluoromethyl-cinnamic acid | Mutant enzymes (e.g., F137V) show activity on fluorinated substrates oup.com. |
| Aminotransferase (AT) | Reductive Amination | p-trifluoromethoxyphenylpyruvate | Native E. coli transaminases can convert the keto acid to the amino acid in vivo nih.gov. |
| Lipase | Kinetic Resolution | Racemic β-fluorophenyl β-amino esters | High enantioselectivity (≥99% ee) for resolved amino acids and unreacted esters semanticscholar.org. |
Continuous Flow Synthesis Techniques for Amino Acid Analogues
Continuous flow chemistry has emerged as a transformative technology in chemical synthesis, offering enhanced safety, scalability, and efficiency compared to traditional batch processes nih.gov. The precise control over reaction parameters such as temperature, pressure, and residence time makes it particularly well-suited for handling reactive intermediates and improving reaction yields and selectivity chemistryviews.orgallfordrugs.com. The synthesis of fluorinated amino acids, often requiring challenging multi-step procedures, has significantly benefited from the adoption of flow techniques chemistryviews.orgfu-berlin.de.
A notable example is the development of a protecting-group-free, semi-continuous process for producing a range of racemic fluorinated α-amino acids chemistryviews.org. This method involves a photooxidative cyanation of a fluorinated amine in a flow reactor to generate an α-amino nitrile intermediate. This intermediate is then directly subjected to acid-mediated hydrolysis in the subsequent flow module to yield the final amino acid, avoiding the need for purification of unstable intermediates chemistryviews.orgallfordrugs.com. This integrated synthesis and analysis approach has been successfully applied to various fluorinated compounds rsc.org.
The application of flow chemistry is not limited to the synthesis of the amino acid backbone but also extends to peptide synthesis. Continuous-flow solid-phase peptide synthesis (SPPS) has demonstrated significant advantages, including faster cycle times and reduced reagent consumption thieme-connect.de. These platforms allow for the efficient incorporation of expensive or complex non-natural amino acids, like this compound, into peptide chains thieme-connect.de.
Table 2: Comparison of Batch vs. Continuous Flow Synthesis for Fluorinated Amino Acids
| Parameter | Batch Synthesis | Continuous Flow Synthesis |
| Process Control | Limited control over mixing and temperature gradients. | Precise control over temperature, pressure, and residence time nih.gov. |
| Safety | Handling of unstable or hazardous intermediates can be risky at scale. | Improved safety due to small reactor volumes and better heat dissipation chemistryviews.org. |
| Scalability | Often challenging, requiring process re-optimization. | Readily scalable by extending operational time or parallelizing reactors chemistryviews.org. |
| Intermediate Handling | Requires isolation and purification of intermediates. | Allows for telescoping of reaction steps without isolation chemistryviews.orgallfordrugs.com. |
| Efficiency | Can suffer from lower yields and longer reaction times. | Often leads to higher yields, faster reactions, and increased productivity chemistryviews.org. |
While specific protocols for the continuous flow synthesis of this compound are not yet widely published, the established methodologies for other fluorinated amino acids provide a clear and viable roadmap. The combination of upstream enzymatic synthesis for chiral control followed by downstream continuous flow processes for modifications or peptide incorporation represents a powerful and advanced strategy for the production and application of this important amino acid.
Biomolecular Integration and Chemical Biology Applications
Peptide Synthesis and Macrocyclic Peptide Scaffolds
Beyond ribosomal incorporation, 2-(Trifluoromethoxy)-l-phenylalanine can be integrated into peptides using chemical synthesis methods, offering a route to novel therapeutics, including highly constrained macrocyclic peptides.
Solid-Phase Peptide Synthesis (SPPS) Methodologies
Solid-Phase Peptide Synthesis (SPPS) is the standard method for the chemical synthesis of peptides in a laboratory setting. bachem.com The process involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble polymer resin. nih.gov To incorporate this compound, it is typically used as an Nα-protected building block, most commonly with the 9-fluorenylmethoxycarbonyl (Fmoc) group.
The Fmoc-SPPS cycle consists of two main steps:
Deprotection: The Fmoc group is removed from the N-terminus of the resin-bound peptide using a weak base, typically a solution of piperidine (B6355638) in a solvent like dimethylformamide (DMF). chempep.com
Coupling: The next Fmoc-protected amino acid in the sequence (e.g., Fmoc-2-(Trifluoromethoxy)-l-phenylalanine) is activated and coupled to the newly exposed N-terminal amine. peptide.com Activation is achieved using coupling reagents such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate). chempep.com
Following each deprotection and coupling step, the resin is thoroughly washed to remove excess reagents and byproducts, which simplifies purification. bachem.com This cycle is repeated until the desired peptide sequence is assembled. Finally, the completed peptide is cleaved from the resin and all side-chain protecting groups are removed, typically with a strong acid cocktail containing trifluoroacetic acid (TFA). peptide.com
Table 2: A Typical Cycle in Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)
| Step | Reagent/Solvent | Purpose |
|---|---|---|
| 1. Swelling | DMF / DCM | Prepares the resin for synthesis by solvating the polymer matrix. |
| 2. Deprotection | 20% Piperidine in DMF | Removes the Nα-Fmoc protecting group from the terminal amino acid. |
| 3. Washing | DMF, DCM | Removes excess piperidine and byproducts. |
| 4. Coupling | Fmoc-amino acid, Coupling Reagent (e.g., HBTU/HATU), Base (e.g., DIPEA) in DMF | Activates the incoming amino acid and forms the new peptide bond. |
| 5. Washing | DMF, DCM | Removes excess reagents and byproducts. |
Solution-Phase Peptide Synthesis Strategies
While less common for routine laboratory work, solution-phase peptide synthesis remains a valuable strategy, particularly for the large-scale industrial production of peptides. chempep.com In this approach, the amino acids and peptide fragments are reacted together in a suitable solvent. youtube.com
Unlike SPPS, byproducts and excess reagents must be removed from the reaction mixture after each step through techniques like extraction, precipitation, or chromatography. youtube.com To prevent unwanted side reactions, such as polymerization, the N-terminal and C-terminal functional groups, as well as any reactive side chains, must be masked with appropriate protecting groups. youtube.com For incorporating this compound, its N-terminus could be protected with a Boc (tert-butyloxycarbonyl) or Cbz (carbobenzyloxy) group, while its C-terminus is typically activated or converted to a simple ester (e.g., methyl or ethyl ester) for coupling. The primary challenge of this method lies in the purification and potential for racemization during coupling steps.
Role in the Synthesis of Fluorinated Macrocyclic Peptides
Macrocyclic peptides are of great interest in drug development because their constrained conformation often leads to higher receptor affinity, increased metabolic stability, and improved cell permeability compared to their linear counterparts. rsc.org The incorporation of fluorinated amino acids like this compound into these scaffolds is a powerful strategy to further enhance their pharmacological properties. rsc.orgnih.gov
The trifluoromethoxy (-OCF3) group is highly electronegative and lipophilic, properties that can improve a peptide's resistance to enzymatic degradation and its ability to cross biological membranes. nbinno.com The placement of the -OCF3 group at the ortho position of the phenyl ring imposes significant steric constraints, which can be used to rigidly control the peptide backbone's local conformation. This conformational locking can pre-organize the peptide into a bioactive shape, enhancing its binding to a specific biological target.
In a typical synthetic route, a linear peptide precursor containing this compound is first assembled using SPPS. Subsequently, the peptide is cleaved from the resin and undergoes a head-to-tail cyclization reaction in solution. The unique electronic nature of the trifluoromethoxy group can also be exploited to introduce novel non-covalent interactions with the target protein, potentially leading to higher binding affinity and selectivity.
Table 3: Properties of Fluorine-Containing Functional Groups in Peptide Design
| Functional Group | Relative Size | Electronic Effect | Key Properties and Applications |
|---|---|---|---|
| Fluoro (-F) | Small | Inductive electron-withdrawing | Minimal steric perturbation; can alter pKa and hydrogen bonding patterns. |
| Trifluoromethyl (-CF3) | Large | Strong electron-withdrawing; lipophilic | Enhances metabolic stability and membrane permeability; acts as a peptide bond shield. nbinno.com |
| Trifluoromethoxy (-OCF3) | Large | Strong electron-withdrawing; highly lipophilic | Provides significant steric bulk to enforce conformation; enhances lipophilicity and metabolic stability. |
Probes for Biophysical and Biochemical Studies
The introduction of the trifluoromethoxy (-OCF₃) group onto the phenylalanine side chain provides a powerful biophysical probe for investigating complex biological systems.
Fluorine-19 NMR spectroscopy is an exceptionally sensitive technique for studying biomolecular structure, dynamics, and interactions. The utility of incorporating a trifluoromethoxy-phenylalanine residue stems from several key advantages of the ¹⁹F nucleus. The ¹⁹F isotope has a nuclear spin of ½, a high gyromagnetic ratio, 100% natural abundance, and a signal sensitivity that is 83% of that of a proton (¹H). Furthermore, since biological systems are devoid of fluorine, its incorporation provides a background-free spectroscopic window into the protein.
The chemical shift of the ¹⁹F nucleus is highly responsive to its local electronic environment, spanning a range of over 300 ppm. This sensitivity makes the -OCF₃ group an ideal reporter. When this compound is incorporated into a protein, the chemical shift of its fluorine atoms is directly influenced by changes in protein conformation, folding, and dynamics. For instance, studies using the related compound 4-(Trifluoromethoxy)-l-phenylalanine have shown that it yields NMR resonances with a high signal-to-noise ratio, making it an effective probe for dynamic events. Ligand binding or protein-protein interactions that induce conformational changes in the vicinity of the fluorinated probe will result in measurable changes in the ¹⁹F NMR spectrum, allowing researchers to map these events to a specific site within the protein.
| Property | Description | Advantage in Biophysical Studies |
|---|---|---|
| High Sensitivity | The ¹⁹F nucleus has 83% of the signal sensitivity of the ¹H nucleus. | Allows for data acquisition on smaller sample quantities or at lower concentrations. |
| Large Chemical Shift Range | The ¹⁹F chemical shift spans over 300 ppm. | Provides high resolution and exquisite sensitivity to subtle changes in the local electrostatic environment. |
| Bioorthogonal Nature | Fluorine is absent in naturally occurring biological systems. | Generates a background-free NMR spectrum, simplifying analysis and interpretation. |
| Environmental Responsiveness | The trifluoromethoxy group's NMR signal is perturbed by changes in solvent exposure, polarity, and proximity to other residues. | Enables real-time monitoring of protein conformational dynamics, folding pathways, and binding events. |
Photoreactive labeling is a powerful technique used to identify transient or weak biomolecular interactions by forming a stable covalent bond upon photoactivation. Specific functional groups, known as photo-crosslinkers, are typically employed for this purpose. Common photoreactive groups used in phenylalanine analogs include diazirines and benzophenones. For example, the diazirine-containing analog, 4'-[3-(trifluoromethyl)-3H-diazin-3-yl]-L-phenylalanine, can be genetically encoded in proteins and, upon UV irradiation, generates a highly reactive carbene species that can form covalent linkages with nearby molecules.
While the trifluoromethoxy group itself is not inherently photoreactive, the this compound scaffold could theoretically be modified to include a photoreactive moiety, such as a diazirine. Such a bifunctional probe would combine the benefits of a ¹⁹F NMR reporter with the ability to perform photo-crosslinking experiments, allowing researchers to first monitor an interaction by NMR and then covalently trap the interacting partners for subsequent identification and analysis. However, direct applications of this compound as a photoreactive label have not been prominently reported in the literature.
Impact on Protein Structure and Function
The introduction of a non-canonical amino acid can influence the host protein's properties. The effects of this compound are primarily driven by the steric bulk and strong electronegativity of the trifluoromethoxy group.
The replacement of a hydrogen atom with fluorine can modulate a molecule's hydrophobicity, geometry, acidity, and conformation. The trifluoromethoxy group is significantly larger and more electronegative than the hydrogen atom it replaces on the phenyl ring. This substitution can introduce local steric and electronic perturbations to the protein's structure.
The trifluoromethoxy group's strong electron-withdrawing nature significantly alters the electronic properties of the phenylalanine ring. This can modulate various non-covalent interactions that are crucial for protein-ligand and protein-protein recognition, including cation-π, π-π, and dipole-dipole interactions. By
Mechanistic and Molecular Interaction Investigations
Enzyme Substrate and Inhibitor Studies
The incorporation of fluorinated moieties into phenylalanine analogues can profoundly alter their interaction with enzymes, potentially leading to potent and selective inhibition.
Characterization of Enzyme Inhibition Mechanisms
While specific kinetic data for the inhibition of enzymes by 2-(Trifluoromethoxy)-l-phenylalanine is not extensively detailed in publicly available literature, the broader class of fluorinated phenylalanines has been widely studied as enzyme inhibitors. The introduction of a trifluoromethoxy group at the ortho-position of the phenyl ring is expected to influence enzyme-substrate interactions through several mechanisms. The strong electron-withdrawing nature of the -OCF₃ group can alter the electronic properties of the aromatic ring, affecting cation-π or π-π stacking interactions within an enzyme's active site.
Furthermore, the steric bulk of the trifluoromethoxy group can influence the binding orientation of the amino acid, potentially leading to competitive inhibition if it binds to the active site, or non-competitive or uncompetitive inhibition if it binds to an allosteric site. The specific mechanism of inhibition would be dependent on the particular enzyme and the nature of its active and allosteric sites. Detailed kinetic studies, including the determination of inhibition constants (Kᵢ) and IC₅₀ values, would be necessary to fully characterize the inhibitory mechanism of this compound against specific enzymes.
Modulating Enzyme Activity through Fluorination
Fluorination is a well-established strategy for modulating the activity of enzymes. The introduction of a trifluoromethoxy group can enhance the metabolic stability of peptides containing this amino acid by blocking sites susceptible to enzymatic degradation, such as hydroxylation by cytochrome P450 enzymes. This increased stability can lead to a prolonged biological effect.
The trifluoromethoxy group can also alter the pKa of nearby functional groups, which can be critical for catalytic activity if the amino acid is part of an enzyme's active site. Moreover, the lipophilicity conferred by the -OCF₃ group can enhance the binding affinity of the amino acid for hydrophobic pockets within an enzyme, thereby modulating its activity. For instance, engineered variants of phenylalanine ammonia lyase from Petroselinum crispum (PcPAL) have shown altered substrate specificity and activity towards phenylalanine analogues with electron-withdrawing groups on the aromatic ring nih.gov. While not specifically mentioning the 2-trifluoromethoxy derivative, these studies highlight the potential for fluorinated groups to modulate enzyme catalysis nih.gov.
Receptor Binding and Signaling Pathway Analysis
The interactions of this compound with cellular receptors can lead to agonistic or antagonistic effects, thereby influencing signaling pathways.
Agonist and Antagonist Profiling
A derivative of this compound has been identified as a component of a potent and selective antagonist of the human voltage-gated sodium channel Nav1.7. This channel is a key target for the treatment of pain. The development of a clinical candidate, (S)-6-(((3-Fluoro-4-(trifluoromethoxy)phenyl)(3-fluoropyridin-2-yl)methyl)carbamoyl)nicotinic acid (AMG 333), which incorporates a related fluorinated phenyl moiety, underscores the potential of such compounds as receptor antagonists explorationpub.com. While this compound is a more complex molecule, the inclusion of the trifluoromethoxyphenyl group is a critical feature for its activity.
The specific agonist or antagonist profile of this compound itself would need to be determined through comprehensive screening against a panel of receptors. However, the known activity of its derivatives suggests a strong potential for this compound to act as a modulator of ion channels and potentially other G protein-coupled receptors (GPCRs) or ligand-gated ion channels.
Structure-Activity Relationship (SAR) Studies in Receptor Modulation
Structure-activity relationship (SAR) studies on fluorinated phenylalanine derivatives have provided insights into the role of fluorine substitution in receptor modulation. The position of the fluorine-containing substituent on the phenyl ring is often crucial for activity and selectivity.
For instance, in the context of L-type amino acid transporter 1 (LAT1), substitutions at the ortho (position 2) of the phenylalanine ring have been shown to impact affinity nih.gov. While this study focused on other substituents, it highlights the sensitivity of receptor binding to the substitution pattern on the phenyl ring.
In the case of the Nav1.7 antagonist mentioned earlier, the SAR studies that led to the discovery of AMG 333 would have systematically explored the effects of different substituents on the phenyl ring. The presence of the trifluoromethoxy group in the final potent compound suggests that this group contributes favorably to the binding affinity and/or selectivity for the Nav1.7 channel. The lipophilic and potential hydrogen bond accepting properties of the -OCF₃ group are likely key determinants of this interaction.
Below is a hypothetical data table illustrating the kind of data that would be generated in SAR studies to evaluate the impact of substitutions on receptor binding.
| Compound | Substitution at Position 2 | Receptor Binding Affinity (Kᵢ, nM) |
| L-Phenylalanine | H | >10000 |
| This compound | -OCF₃ | Data not available |
| 2-Fluoro-l-phenylalanine | -F | Variable depending on receptor |
| 2-Chloro-l-phenylalanine | -Cl | Variable depending on receptor |
| 2-Methyl-l-phenylalanine | -CH₃ | Variable depending on receptor |
Molecular Recognition and Biomolecular Interactions
The ability of this compound to participate in specific non-covalent interactions is fundamental to its biological activity. The trifluoromethoxy group can engage in various types of biomolecular interactions that are distinct from a simple hydrogen or a methyl group.
The highly polarized C-F bonds in the -OCF₃ group can lead to favorable electrostatic interactions with polar residues in a protein's binding pocket. Furthermore, the oxygen atom of the trifluoromethoxy group can act as a weak hydrogen bond acceptor.
Perhaps most significantly, the trifluoromethoxy group is highly lipophilic and can participate in strong hydrophobic interactions. It can also engage in "fluorous" interactions, where it preferentially interacts with other fluorinated molecules or fluorinated regions within a binding site. The unique electronic properties of the fluorinated phenyl ring can also influence π-π stacking and cation-π interactions, which are critical for the recognition of aromatic amino acids by proteins elifesciences.org.
Molecular docking and computational studies are valuable tools for predicting and analyzing these interactions. Such studies could reveal the specific residues and types of interactions that are critical for the binding of this compound to its biological targets, providing a rational basis for the design of new and improved therapeutic agents.
Noncovalent Interactions in Biological Systems
The introduction of a trifluoromethoxy (-OCF₃) group to the phenyl ring of L-phenylalanine significantly alters its electronic and steric profile, thereby influencing the nature and strength of its noncovalent interactions within biological systems. While direct experimental data on the specific noncovalent interactions of this compound are limited in publicly available research, inferences can be drawn from studies on analogous fluorinated compounds and the known properties of the trifluoromethoxy substituent.
The trifluoromethoxy group is strongly electron-withdrawing, which can modulate the electron density of the aromatic ring. This electronic perturbation is a key factor in dictating the strength of cation-π interactions. Research on fluorinated phenylalanine analogs binding to the Ste2p G protein-coupled receptor has demonstrated that progressive fluorination of the phenyl ring can influence binding affinity, suggesting a cation-π interaction between the aromatic ring of the amino acid and a cationic residue (like arginine or lysine) in the receptor's binding pocket. nih.govnih.gov The electron-withdrawing nature of the -OCF₃ group would be expected to weaken this type of interaction compared to unsubstituted phenylalanine by reducing the negative electrostatic potential on the face of the aromatic ring.
Furthermore, the fluorine atoms of the trifluoromethoxy group can participate in other forms of noncovalent bonding. These include dipole-dipole interactions and potentially weak hydrogen bonds with suitable donors in a protein binding site. The high lipophilicity of the trifluoromethoxy group also promotes hydrophobic interactions, driving the molecule into less polar pockets of a protein and contributing to binding affinity.
A summary of potential noncovalent interactions involving this compound is presented in the table below.
| Interaction Type | Potential Contribution to Binding | Key Moieties Involved |
| Cation-π | Modulated (likely weakened) by the electron-withdrawing -OCF₃ group. | Phenyl ring and cationic amino acid residues (e.g., Lys, Arg). |
| Hydrophobic | Significant contribution due to the high lipophilicity of the -OCF₃ group. | Phenyl ring, -OCF₃ group, and nonpolar protein residues. |
| Dipole-Dipole | Moderate contribution from the polar C-F and C-O bonds. | -OCF₃ group and polar protein residues. |
| Weak Hydrogen Bonds | Possible, but generally weak interactions between fluorine and hydrogen bond donors. | Fluorine atoms and backbone or side-chain N-H or O-H groups. |
Stereochemical Influence on Binding Affinity
The stereochemistry of amino acids is a cornerstone of molecular recognition in biological systems. The "L" configuration of this compound is critical for its specific interaction with chiral biological macromolecules such as proteins and enzymes. Receptors and enzyme active sites are themselves chiral, composed of L-amino acids, which creates a specific three-dimensional environment that preferentially binds one enantiomer over the other.
For instance, the incorporation of 2-trifluoromethoxy-ʟ-phenylalanine into a class of benzazepinone (B8055114) hNav1.7 voltage-gated sodium channel blockers highlights its role in achieving potent biological activity. researchgate.net The specific orientation of the substituents in the L-configuration would be necessary to fit into the binding site and form the requisite noncovalent interactions that lead to channel modulation. Any deviation from this stereochemistry, such as in the D-enantiomer, would likely result in a significant loss of binding affinity and, consequently, biological activity, due to steric clashes or the inability to form key interactions.
Theoretical and Computational Chemistry Studies
Quantum Chemical Calculations for Electronic Structure
Quantum chemical calculations are fundamental to understanding the electronic landscape of a molecule, which in turn governs its reactivity and intermolecular interactions.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. For fluorinated phenylalanine derivatives, DFT calculations are employed to determine optimized geometries, vibrational frequencies, and electronic properties. Studies on various fluorinated phenylalanines have demonstrated that the introduction of fluorine atoms significantly alters the electrostatic potential of the aromatic ring. It is anticipated that the highly electronegative trifluoromethoxy group in 2-(Trifluoromethoxy)-l-phenylalanine would similarly lead to a significant redistribution of electron density.
DFT calculations can be used to compute key parameters that describe molecular properties. While specific values for this compound are not readily published, the following table presents hypothetical data based on trends observed in related fluorinated amino acids to illustrate the type of information that would be generated.
Table 1: Hypothetical DFT-Calculated Properties of Phenylalanine Analogs
| Compound | Dipole Moment (Debye) | HOMO Energy (eV) | LUMO Energy (eV) | Band Gap (eV) |
|---|---|---|---|---|
| L-Phenylalanine | 1.5 | -6.2 | -0.5 | 5.7 |
| 4-Fluoro-L-phenylalanine | 2.5 | -6.4 | -0.7 | 5.7 |
| This compound | Est. 3.5-4.5 | Est. -6.8 | Est. -1.0 | Est. 5.8 |
Note: Values for this compound are estimated based on the known effects of trifluoromethoxy substitution and are for illustrative purposes.
The trifluoromethoxy group is a strong electron-withdrawing group, which would be expected to lower the energy of both the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), potentially influencing the molecule's reactivity and stability.
Molecular orbital analysis provides a detailed picture of the distribution of electrons within a molecule. The HOMO and LUMO are of particular interest as they are the frontier orbitals involved in chemical reactions. For this compound, the HOMO is expected to be localized primarily on the phenyl ring, while the LUMO would also be centered on the aromatic system, with significant contributions from the trifluoromethoxy group. The energy gap between the HOMO and LUMO is a critical parameter that relates to the chemical reactivity and kinetic stability of the molecule. A larger HOMO-LUMO gap generally implies higher stability. Computational studies on fluorinated amino acids have shown that fluorination can modulate this gap, thereby fine-tuning the molecule's electronic properties.
Molecular Dynamics Simulations for Conformational Analysis
Molecular dynamics (MD) simulations are a powerful computational tool for studying the dynamic behavior of molecules over time. These simulations can provide insights into the conformational preferences of this compound and its interactions with other molecules, such as proteins and water.
The incorporation of unnatural amino acids like this compound into proteins can significantly impact their folding, stability, and dynamics. MD simulations can be used to explore how the unique steric and electronic properties of the trifluoromethoxy group influence the local and global conformation of a protein. For example, simulations could reveal whether the trifluoromethoxy group prefers to be buried in the hydrophobic core of a protein or exposed to the solvent. Studies on other fluorinated amino acids have shown that they can introduce novel non-covalent interactions, such as fluorine-backbone interactions, that can alter protein structure and stability.
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor. For this compound, docking studies could be used to predict its binding mode within the active site of an enzyme or the binding pocket of a receptor. The trifluoromethoxy group could participate in unique interactions, such as halogen bonds or orthogonal multipolar interactions, which could enhance binding affinity and selectivity.
Binding free energy calculations, often performed using methods like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area), can provide a quantitative estimate of the binding affinity. While no specific binding free energy data for this compound is publicly available, the following table illustrates the type of data that could be generated from such a study, comparing it with the natural amino acid L-phenylalanine for a hypothetical receptor.
Table 2: Hypothetical Ligand-Receptor Binding Free Energies
| Ligand | Receptor | Predicted Binding Free Energy (kcal/mol) | Key Interactions |
|---|---|---|---|
| L-Phenylalanine | Hypothetical Receptor X | -7.5 | Hydrophobic, π-π stacking |
| This compound | Hypothetical Receptor X | -8.8 | Hydrophobic, π-π stacking, Halogen bonding with carbonyl oxygen |
Note: These values are hypothetical and for illustrative purposes only.
The potentially enhanced binding affinity of the fluorinated analog could be attributed to the additional favorable interactions introduced by the trifluoromethoxy group.
In Silico Screening and Predictive Modeling
In silico screening involves the use of computational methods to identify molecules with desired properties from large virtual libraries. Unnatural amino acids like this compound can be evaluated using these methods to predict their potential biological activities or liabilities. nih.govfrontiersin.org
Predictive models, such as Quantitative Structure-Activity Relationship (QSAR) models, can be developed to correlate the structural features of a series of compounds with their biological activity. For a set of phenylalanine analogs, a QSAR model could be built to predict their inhibitory activity against a particular enzyme, for instance. The electronic and steric parameters of the substituents, including the trifluoromethoxy group, would be used as descriptors in these models. Such models can guide the design of new analogs with improved potency and selectivity. The development of these predictive tools is crucial for accelerating the discovery of novel therapeutics incorporating unnatural amino acids. nih.govfrontiersin.org
Virtual Screening for Novel Ligands
Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target, typically a protein receptor or enzyme. This method has been instrumental in identifying novel ligands for the LAT1 transporter, including scaffolds related to this compound.
The process often begins with the construction of a homology model of the target protein, such as LAT1, based on the known atomic structures of similar proteins. nih.gov This model provides a three-dimensional representation of the ligand-binding site. researchgate.net Computational docking of known ligands, such as phenylalanine and its derivatives, into this model helps to validate the binding hypotheses and understand the key interactions. researchgate.netnih.gov For LAT1, studies have identified that the binding site accommodates the characteristic amino acid structure, with specific recognition sites for the α-carboxyl and α-amino groups, alongside a hydrophobic pocket that interacts with the side chain. researchgate.net
Once a reliable model of the binding site is established, large chemical libraries, such as the ZINC20 lead-like library or the Enamine amino acid library, can be screened. nih.gov Using docking algorithms like Glide, millions of compounds can be computationally evaluated for their potential to bind to the transporter. nih.govnih.gov The top-scoring compounds are then selected for further analysis based on criteria such as their predicted binding energy, interaction with key residues, and the conformational strain of the docked pose. nih.gov
This approach has successfully led to the discovery of previously unknown LAT1 ligands with diverse chemical structures. nih.govbiorxiv.org For instance, a virtual screening campaign that combined pharmacophore models with docking led to the identification of 13 active compounds from a library of approximately 1.1 million molecules, with the most potent exhibiting sub-micromolar inhibitory concentrations (IC50). nih.gov These findings underscore the power of virtual screening to identify novel and potent inhibitors for targets like LAT1, providing a framework for the rational design of new therapeutic agents based on scaffolds like substituted phenylalanines. nih.govbiorxiv.org
Table 1: Representative Phenylalanine Analogs and their Activity at the LAT1 Transporter This table presents data for meta-substituted analogs to illustrate the structure-activity relationships explored in studies relevant to substituted phenylalanines. The data is derived from cis-inhibition and trans-stimulation cell assays.
| Compound | Substitution at meta-position | % Inhibition of [3H]-gabapentin uptake (at 200 µM) | Efflux Rate (fmol/min) (at 200 µM) |
| L-phenylalanine | -H | 55% | 1.1 |
| Compound 20 | -F | 60% | 1.0 |
| Compound 21 | -Cl | 70% | 0.8 |
| Compound 22 | -Br | 75% | 0.7 |
| Compound 24 | -CH3 | 65% | 0.9 |
| Compound 26 | -CH(CH3)2 | 80% | 0.5 |
Data sourced from a study on meta-substituted phenylalanine and tyrosine analogs. nih.govnih.gov
Quantitative Structure-Activity Relationship (QSAR) Development
Quantitative Structure-Activity Relationship (QSAR) studies are computational methods aimed at finding a statistical relationship between the chemical structure of a series of compounds and their biological activity. For phenylalanine derivatives targeting the LAT1 transporter, 3D-QSAR and pharmacophore modeling have been pivotal in designing high-affinity ligands. nih.govnih.gov
The development of a QSAR model begins with a set of molecules with known biological activities, such as the IC50 values for LAT1 inhibition. These molecules are then aligned based on a common structural scaffold or a pharmacophore model. A pharmacophore represents the essential 3D arrangement of functional groups that a molecule must possess to be active at a specific biological target. For LAT1 inhibitors, key pharmacophoric features include hydrogen bond donors and acceptors corresponding to the amino and carboxyl groups, and a hydrophobic feature representing the aromatic side chain. nih.gov
Once aligned, molecular descriptors are calculated for each compound. These descriptors quantify various physicochemical properties, such as steric (shape), electrostatic (charge distribution), and hydrophobic characteristics. Statistical methods, such as Partial Least Squares (PLS), are then employed to derive a mathematical equation that correlates these descriptors with the observed biological activity.
Studies on LAT1 inhibitors have highlighted several structural features crucial for potent binding. For example, it has been shown that meta-substituted derivatives of phenylalanine often exhibit a higher affinity for LAT1 compared to their ortho- or para-substituted counterparts. nih.gov Computational models suggest that a hydrophobic subpocket within the LAT1 binding site can accommodate lipophilic groups at the meta-position, leading to enhanced affinity. nih.govnih.gov Conversely, research on ortho-substituted analogs, such as 2-iodo-l-phenylalanine, has shown that while a large halogen at this position can significantly enhance LAT1 affinity and selectivity, it may come at the cost of a reduced transport velocity. nih.gov The trifluoromethoxy group at the ortho-position of this compound would be expected to have its interaction with LAT1's binding site influenced by these same structural principles.
These QSAR models provide valuable predictive power, allowing researchers to estimate the activity of novel, unsynthesized compounds and to prioritize which derivatives to synthesize and test, thereby accelerating the drug discovery process. nih.govresearchgate.net
Advanced Analytical Techniques in 2 Trifluoromethoxy L Phenylalanine Research
High-Resolution Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of organic molecules by mapping the chemical environments of hydrogen (¹H) and carbon (¹³C) nuclei. For 2-(Trifluoromethoxy)-L-phenylalanine, ¹H NMR would identify the chemical shifts and coupling constants of the protons on the aromatic ring, the alpha-carbon, and the beta-carbon, confirming the substitution pattern and stereochemistry. Similarly, ¹³C NMR spectroscopy would provide data on the chemical shifts of each carbon atom, including the characteristic signal from the trifluoromethoxy group.
As of the latest literature review, specific ¹H and ¹³C NMR spectral data for this compound has not been extensively published in publicly accessible research. The expected spectra would, however, show distinct signals for the aromatic protons, influenced by the ortho-trifluoromethoxy group, and the aliphatic protons of the alanine (B10760859) side chain.
Mass Spectrometry (MS) for Molecular Elucidation
Mass spectrometry (MS) is a key technique for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) would provide the exact mass of this compound, confirming its molecular formula. Fragmentation patterns observed in tandem MS (MS/MS) experiments would offer further structural confirmation by showing characteristic losses, such as the carboxylic acid group or parts of the side chain.
Detailed experimental mass spectrometry data, including specific fragmentation pathways for this compound, are not widely available in current scientific literature.
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy
Infrared (IR) spectroscopy is utilized to identify the functional groups present in a molecule through their characteristic vibrational frequencies. In the IR spectrum of this compound, one would expect to observe absorption bands corresponding to the N-H stretching of the amine group, the O-H and C=O stretching of the carboxylic acid group, C-H stretches of the aromatic ring and aliphatic chain, and strong C-F and C-O stretching vibrations from the trifluoromethoxy group.
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule, particularly the aromatic phenyl ring. The trifluoromethoxy substituent would be expected to influence the absorption maxima (λmax) of the phenyl chromophore.
Specific, published IR and UV-Vis spectra for this compound are not readily found in the surveyed literature.
Chromatographic and Electrophoretic Separations
Chromatographic techniques are fundamental for the separation, purification, and analytical assessment of this compound, ensuring its purity and enabling its quantification in various matrices.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a primary method for assessing the purity of non-volatile compounds like amino acids. A typical HPLC method for this compound would likely employ a reversed-phase column (e.g., C18) with a mobile phase consisting of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol. Detection is commonly achieved using a UV detector, set to a wavelength where the phenyl ring absorbs. The retention time under specific conditions is a key parameter for identification and quantification.
While HPLC is a standard technique for amino acid analysis, specific methods and validated retention time data for this compound are not detailed in the available research literature.
Thin-Layer Chromatography (TLC)
Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective method for monitoring reaction progress, checking purity, and identifying compounds. For this compound, a silica (B1680970) gel plate would typically be used as the stationary phase. A mixture of a polar organic solvent (like butanol or ethyl acetate), an acid (like acetic acid), and water often serves as the mobile phase. The compound's retention factor (Rf), the ratio of the distance traveled by the compound to that of the solvent front, is a characteristic value for a given TLC system. Visualization can be achieved using UV light or a staining agent like ninhydrin, which reacts with the primary amine to produce a colored spot.
Although TLC is a common technique, specific Rf values for this compound under defined mobile and stationary phase conditions are not reported in the reviewed scientific papers.
X-ray Crystallography and Structural Biology
X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method is fundamental in structural biology and chemistry for elucidating the molecular architecture of compounds, which in turn governs their physical and chemical properties. For a modified amino acid like this compound, X-ray crystallography could provide invaluable insights into its conformational preferences and how the trifluoromethoxy substituent at the ortho position of the phenyl ring influences its packing in the solid state.
Single Crystal X-ray Diffraction for Molecular Structure Determination
The primary method for obtaining a detailed molecular structure is single crystal X-ray diffraction. This technique involves irradiating a single, well-ordered crystal of the compound with a beam of X-rays. The diffraction pattern produced is a unique fingerprint of the crystal's internal structure. By analyzing the positions and intensities of the diffracted X-ray beams, scientists can construct a three-dimensional electron density map of the molecule and from that, determine the precise coordinates of each atom.
For this compound, a successful single crystal X-ray diffraction study would yield critical data, which would be presented in a crystallographic information file (CIF). Key parameters that would be determined are summarized in the table below.
Interactive Data Table: Hypothetical Crystallographic Data for this compound
| Parameter | Description | Hypothetical Value |
| Crystal System | The symmetry system of the crystal lattice. | Orthorhombic |
| Space Group | The specific symmetry group of the crystal. | P2₁2₁2₁ |
| a (Å) | The length of the 'a' axis of the unit cell. | 5.8 |
| b (Å) | The length of the 'b' axis of the unit cell. | 7.9 |
| c (Å) | The length of the 'c' axis of the unit cell. | 22.5 |
| α (°) | The angle between the 'b' and 'c' axes. | 90 |
| β (°) | The angle between the 'a' and 'c' axes. | 90 |
| γ (°) | The angle between the 'a' and 'b' axes. | 90 |
| Volume (ų) | The volume of the unit cell. | 1032.3 |
| Z | The number of molecules in the unit cell. | 4 |
| Calculated Density (g/cm³) | The theoretical density of the crystal. | 1.55 |
| R-factor (%) | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. | < 5 |
Note: The values in this table are hypothetical and serve as an illustration of the data that would be obtained from a single crystal X-ray diffraction experiment.
From these data, a detailed molecular model could be built, revealing precise bond lengths, bond angles, and torsion angles. This would allow for a thorough understanding of the molecule's conformation, including the orientation of the trifluoromethoxy group relative to the phenyl ring and the amino acid backbone.
Analysis of Intermolecular Interactions in Crystalline States
The arrangement of molecules in a crystal is determined by a complex network of intermolecular interactions. A detailed crystallographic study of this compound would enable the identification and characterization of these non-covalent forces, which are crucial for understanding the stability and properties of the crystalline material.
Given the functional groups present in this compound (an amino group, a carboxylic acid group, a phenyl ring, and a trifluoromethoxy group), a variety of intermolecular interactions would be expected. These could include:
Hydrogen Bonding: The amino and carboxylic acid groups are classic hydrogen bond donors and acceptors. In the crystalline state, it is highly probable that these groups would form an extensive network of hydrogen bonds, linking neighboring molecules. The zwitterionic nature of the amino acid in the solid state would lead to strong N-H···O hydrogen bonds.
Halogen Bonding: The fluorine atoms of the trifluoromethoxy group could potentially act as halogen bond acceptors.
π-π Stacking: The aromatic phenyl rings could interact through π-π stacking, where the electron clouds of adjacent rings align.
The analysis of these interactions would provide a comprehensive picture of how this compound molecules self-assemble in the solid state. This information is fundamental for fields such as crystal engineering, materials science, and pharmaceutical sciences, where control over the solid-state properties of a compound is often desired.
Bioisosteric Design and Optimization Strategies
Fluorine as a Bioisosteric Replacement in Phenylalanine Scaffold
The phenylalanine scaffold, with its aromatic side chain, presents a versatile platform for bioisosteric modification. The introduction of fluorine, and specifically the trifluoromethoxy (-OCF3) group, at the ortho-position of the phenyl ring of L-phenylalanine creates 2-(trifluoromethoxy)-l-phenylalanine, a non-canonical amino acid with unique physicochemical properties that can profoundly influence the behavior of a parent molecule.
The trifluoromethoxy group is recognized as one of the most lipophilic substituents in medicinal chemistry. upfluorochem.com This increased lipophilicity can significantly enhance the ability of a drug candidate to permeate biological membranes, a critical factor for oral bioavailability and reaching intracellular targets. The Hansch parameter (π), a measure of the lipophilicity of a substituent, highlights the significant contribution of the trifluoromethoxy group compared to a hydrogen atom or even a trifluoromethyl group.
| Substituent | Hansch Parameter (π) |
|---|---|
| -H | 0.00 |
| -CH3 | 0.56 |
| -CF3 | 0.88 mdpi.com |
| -OCF3 | 1.04 mdpi.com |
| Compound | Predicted pKa | Predicted logP |
|---|---|---|
| Benzoic Acid | 4.20 | 1.87 |
| 2-(Trifluoromethyl)benzoic Acid | 3.20 chemicalbook.com | 2.40 upfluorochem.com |
| 2-(Trifluoromethoxy)benzoic Acid | Not Available | Not Available |
Note: The pKa and logP values for 2-(trifluoromethyl)benzoic acid are provided as a proxy to illustrate the expected electronic and lipophilic effects of an ortho-trifluoromethyl-containing group.
The trifluoromethoxy group is a strong electron-withdrawing group, a property that stems from the high electronegativity of the fluorine atoms. mdpi.com This electron-withdrawing nature can significantly alter the electronic distribution within the aromatic ring of phenylalanine, influencing its interactions with biological targets. The Hammett constant (σ) is a measure of the electronic effect of a substituent on the reactivity of a benzene (B151609) ring. While specific Hammett constants for the ortho-trifluoromethoxy group are not commonly tabulated due to the complicating steric effects of ortho substituents, its strong inductive electron-withdrawing effect is well-established. researchgate.net
This alteration of the electronic landscape can impact:
Aromatic interactions: The electron-deficient nature of the trifluoromethoxy-substituted phenyl ring can alter its ability to participate in π-π stacking and cation-π interactions with biological receptors.
Acidity and Basicity: The electron-withdrawing effect can influence the pKa of nearby acidic or basic functional groups within the molecule.
Metabolic Stability: The strong carbon-fluorine bonds in the trifluoromethoxy group contribute to increased metabolic stability by blocking sites susceptible to oxidative metabolism. mdpi.com
Context-Dependent Influence in Molecular Design
The decision to incorporate this compound into a drug candidate is highly context-dependent, relying on a thorough understanding of the target protein's binding site and the desired pharmacological profile.
The placement of the trifluoromethoxy group at the ortho-position is a deliberate design choice that can lead to specific pharmacological advantages. A notable example is the development of a novel class of benzazepinone (B8055114) hNav1.7 voltage-gated sodium channel blockers. Researchers at Merck incorporated 2-trifluoromethoxy-l-phenylalanine into these compounds, which were investigated as potential treatments for neuropathic pain. The strategic placement of the trifluoromethoxy group in this scaffold was crucial for achieving the desired inhibitory activity on the ion channel.
Achieving selectivity for a specific biological target over closely related ones is a major challenge in drug discovery. The unique steric and electronic properties of the ortho-trifluoromethoxy group can be leveraged to enhance target selectivity. Rational design principles for achieving this include:
Exploiting Steric Constraints: The bulk of the trifluoromethoxy group at the ortho position can be used to create steric hindrance that prevents binding to off-target proteins with smaller binding pockets, while still allowing for optimal interactions with the desired target. Structure-activity relationship studies have shown that ortho-substituents can be crucial for modulating activity and selectivity. nih.govacs.org
Fine-Tuning Binding Interactions: The electron-withdrawing nature of the trifluoromethoxy group can be strategically employed to modulate hydrogen bonding networks or other electrostatic interactions within the binding site. By designing molecules where these specific interactions are favored in the target protein but disfavored in off-targets, selectivity can be enhanced. For instance, the trifluoromethyl group, a related moiety, has been shown to engage in face-to-edge π-π stacking and hydrophobic interactions that contribute to isoform selectivity in kinase inhibitors. nih.gov
Conformational Control: The ortho-trifluoromethoxy group can influence the preferred conformation of the phenylalanine side chain, pre-organizing the ligand for optimal binding to the target receptor and potentially disfavoring binding to other receptors that require a different conformation.
Future Directions and Emerging Research Avenues
Development of Novel Stereoselective Synthetic Routes
The synthesis of enantiomerically pure amino acids is a cornerstone of pharmaceutical and biotechnological research. For 2-(Trifluoromethoxy)-l-phenylalanine, the development of efficient and highly stereoselective synthetic routes is crucial for its broader application. Current research into the synthesis of fluorinated phenylalanine analogs provides a foundation for future work in this area.
Future synthetic strategies are likely to focus on catalytic enantioselective methods, which offer advantages in terms of efficiency and atom economy. Key areas of exploration include:
Asymmetric Hydrogenation: The reduction of corresponding ketimines or dehydroamino acid precursors using chiral catalysts is a common and effective strategy for producing chiral amines and amino acids. nih.gov
Enzymatic and Biocatalytic Methods: Biocatalysis, such as the use of engineered enzymes like phenylalanine aminomutase (PAM), has shown success in the stereoselective synthesis of other fluorinated phenylalanines with excellent enantioselectivity. nih.gov A chemoenzymatic approach was recently developed for the synthesis of enantioenriched α-trifluoromethyl amines, demonstrating the power of combining protein and substrate engineering. acs.org
Chiral Phase-Transfer Catalysis: Alkylation of glycine-derived Schiff bases using chiral phase-transfer catalysts has been successfully employed for the synthesis of highly fluorinated phenylalanine derivatives, achieving high enantiomeric excesses. nih.gov
Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Negishi coupling, represent a robust method for accessing functionalized phenylalanine derivatives from suitably protected iodoalanine precursors. nih.govnih.gov
The development of these and other novel synthetic methodologies will be essential for producing this compound on a larger scale and at a lower cost, thereby facilitating its use in a wide range of research and development activities.
Table 1: Potential Stereoselective Synthetic Strategies for this compound
| Synthetic Strategy | General Principle | Potential Advantages | Relevant Research Example |
|---|---|---|---|
| Catalytic Asymmetric Hydrogenation | Enantioselective reduction of a prochiral precursor (e.g., an enamine or imine) using a chiral metal catalyst. | High efficiency, high enantioselectivity. | Reduction of trifluoromethyl-substituted imines. nih.gov |
| Biocatalytic N-H Bond Insertion | Use of engineered metalloproteins to catalyze the insertion of a carbene into an N-H bond of an amine. | High enantioselectivity, sustainable "green" chemistry. | Synthesis of chiral α-trifluoromethyl amino esters. acs.org |
| Palladium-Catalyzed Cross-Coupling | Coupling of a protected β-iodoalanine with a functionalized aryl bromide. | Robust and scalable, applicable to a variety of analogues. | Synthesis of phenylalanine-derived trifluoromethyl ketones. nih.govnih.gov |
| Enzymatic Transamination | Conversion of the corresponding α-keto acid using aminotransferases. | Excellent stereoselectivity, mild reaction conditions. | Synthesis of fluorinated β-phenylalanines using phenylalanine aminomutase. nih.gov |
Expanding the Genetic Code for Diverse Fluorinated Analogues
Genetic code expansion is a powerful technology that allows for the site-specific incorporation of non-canonical amino acids (ncAAs) into proteins, enabling the introduction of novel chemical functionalities. nih.govrsc.org The ability to incorporate this compound into proteins in living cells would create new avenues for probing protein structure and function.
This is typically achieved by developing an orthogonal aminoacyl-tRNA synthetase (aaRS) and its cognate tRNA pair, which directs the incorporation of the ncAA in response to a reassigned codon, such as the amber stop codon (UAG). researchgate.netfrontiersin.org Research has shown that a single pyrrolysyl-tRNA synthetase (PylRS) mutant can incorporate numerous meta-substituted phenylalanine derivatives. nih.gov However, incorporating ortho-substituted analogs presents unique challenges. For instance, attempts to incorporate the structurally similar o-trifluoromethyl-phenylalanine using a PylRS mutant resulted in minimal expression and significant competition with natural phenylalanine, indicating that the synthetase's active site could not efficiently discriminate between the two. acs.org
Future research will focus on:
Directed Evolution of Aminoacyl-tRNA Synthetases: Evolving new aaRS variants with binding pockets tailored to specifically recognize this compound over endogenous amino acids. This involves creating large libraries of mutant synthetases and applying both positive and negative selection pressures. nih.gov
Computational Design of Synthetases: Using computational modeling to rationally design the active site of an aaRS to accommodate the ortho-trifluoromethoxy group.
Exploring Different Orthogonal Systems: Investigating alternative orthogonal systems beyond the commonly used M. jannaschii TyrRS and M. barkeri PylRS pairs to find scaffolds more amenable to engineering for this specific ncAA.
Successful incorporation would allow this amino acid to be used as a sensitive ¹⁹F NMR probe for studying protein dynamics and interactions in complex biological environments. nih.gov
Table 2: Research Findings on Genetic Incorporation of Ortho-Substituted Phenylalanines
| Compound | Orthogonal System | Outcome | Reference |
|---|---|---|---|
| o-Trifluoromethyl-phenylalanine | PylRS(N346A/C348A) | Minimal expression; significant competition with phenylalanine. | acs.org |
| o-Fluoro-phenylalanine | PylRS(N346A/C348A) | High rate of mis-incorporation at multiple sites. | acs.org |
Applications in Targeted Protein Degradation Technologies
Targeted protein degradation (TPD) is a revolutionary therapeutic strategy that utilizes small molecules to eliminate disease-causing proteins via cellular degradation machinery. nih.gov Key TPD modalities include proteolysis-targeting chimeras (PROTACs) and molecular glues. nih.govresearchgate.netnih.govresearchgate.net PROTACs are heterobifunctional molecules that bring a target protein and an E3 ubiquitin ligase into proximity, leading to the ubiquitination and subsequent degradation of the target. nih.govmedchemexpress.com Molecular glues are smaller molecules that induce or stabilize the interaction between an E3 ligase and a "neosubstrate" protein, which is then targeted for degradation. nih.govnih.gov
The unique properties of this compound make it an attractive component for designing novel degraders. The trifluoromethoxy group can significantly alter a molecule's lipophilicity, metabolic stability, and conformational preferences, which are critical parameters for degrader efficacy. nih.govmdpi.com
Emerging research avenues include:
Incorporation into PROTACs: Using this compound as a building block for the target-binding ligand or the linker component of a PROTAC. Its distinct electronic and steric profile could be used to fine-tune the formation and stability of the crucial ternary complex (target protein-PROTAC-E3 ligase).
Design of Novel Molecular Glues: The positioning of fluorine-containing groups has been shown to be critical for molecular glue activity. In one study, moving a trifluoromethyl group on a phenyl ring from the para- position to the ortho- or meta- position completely abolished the degradation of the target protein, CDK4. acs.org This highlights the exquisite structural specificity required. Exploring the effect of an ortho-trifluoromethoxy group could lead to the rational discovery of new molecular glue degraders with novel target profiles. acs.org
The systematic exploration of structure-activity relationships involving this amino acid could unlock new classes of potent and selective protein degraders.
Table 3: Effect of Substituent Position on Molecular Glue Activity
| Compound Series | Target Protein | Substituent Position | Degradation Activity | Reference |
|---|---|---|---|---|
| Ribociclib Analogs | CDK4 | para-Trifluoromethyl | Active | acs.org |
| Ribociclib Analogs | CDK4 | ortho-Trifluoromethyl | Inactive | acs.org |
| Ribociclib Analogs | CDK4 | meta-Trifluoromethyl | Inactive | acs.org |
Integration into Advanced Materials and Nanotechnology
The unique physicochemical properties imparted by fluorinated functional groups are increasingly being leveraged in materials science and nanotechnology. While direct integration of this compound into materials is still a nascent field, the principles established with other phenylalanine derivatives suggest significant potential.
For example, the self-assembly of phenylalanine-based monomers can lead to well-defined nanostructures. rsc.org The introduction of the highly hydrophobic and rigid trifluoromethoxy group at the ortho position could be used to control and direct these self-assembly processes. Future research could focus on:
Peptide-Based Nanomaterials: Designing short peptides containing this compound that self-assemble into nanotubes, hydrogels, or vesicles. The fluorinated moieties could drive the assembly through fluorous interactions and create materials with unique surface properties, such as high hydrophobicity.
Functional Polymers: Incorporating the amino acid as a monomer into polymers. This could yield materials with enhanced thermal stability, chemical resistance, and specific optical or electronic properties. Research on the polymerization of phenylalanine acrylamide (B121943) demonstrates the feasibility of creating advanced polymers from amino acid precursors. rsc.org
Smart Surfaces and Coatings: Using polymers or self-assembled monolayers containing this compound to create surfaces with tunable wettability or bio-repellent properties, which are valuable in biomedical devices and advanced coatings.
Exploration of New Biological Targets and Pathways
The trifluoromethoxy group is increasingly recognized as a valuable substituent in medicinal chemistry for its ability to enhance metabolic stability and membrane permeability while modulating electronic properties. nih.govmdpi.com The exploration of biological targets for compounds containing this compound is a promising frontier.
A significant finding is the use of a derivative of 2-trifluoromethoxy-ʟ-phenylalanine in the development of potent and selective voltage-gated sodium channel (Nav1.7) blockers. beilstein-journals.org These compounds were investigated as potential treatments for neuropathic pain, highlighting the therapeutic relevance of this scaffold. beilstein-journals.org
Future research will likely expand to other target classes:
Enzyme Inhibitors: The trifluoromethoxyphenyl motif has been explored in inhibitors for other enzymes. For instance, derivatives with a 3-(trifluoromethoxy)phenyl group showed inhibitory activity against the unsaturated fatty acid synthase FabX in Helicobacter pylori. acs.org This suggests that this compound-containing molecules could be designed to target a range of enzymes.
Targeting Protein-Protein Interactions: The unique conformational constraints and electronic nature of the ortho-trifluoromethoxy group could be exploited to design molecules that disrupt or stabilize specific protein-protein interactions implicated in disease.
Cancer Therapeutics: Phenylalanine dipeptides have been shown to inhibit the growth and metastasis of cancer cells by targeting specific proteins like DUSP1 and TNFSF9. nih.gov Integrating this compound into such dipeptides or other cancer-targeting scaffolds could lead to novel therapeutics with improved pharmacological properties.
The systematic screening of this compound-based compound libraries against diverse biological targets will undoubtedly uncover new therapeutic opportunities.
Table 4: Known and Potential Biological Targets for Trifluoromethoxy-Phenylalanine Derivatives
| Compound/Derivative | Biological Target | Potential Therapeutic Area | Reference |
|---|---|---|---|
| 2-Trifluoromethoxy-ʟ-phenylalanine derivative | Voltage-gated sodium channel (Nav1.7) | Neuropathic Pain | beilstein-journals.org |
| 3-(Trifluoromethoxy)phenyl derivative | Unsaturated fatty acid synthase FabX (H. pylori) | Infectious Disease | acs.org |
| Hypothetical L-Phenylalanine dipeptide containing the title compound | DUSP1, TNFSF9 | Prostate Cancer | nih.gov |
常见问题
Q. Q1: What synthetic strategies are optimal for introducing the trifluoromethoxy group into L-phenylalanine derivatives?
A: The trifluoromethoxy (-OCF₃) group is typically introduced via nucleophilic substitution or cross-coupling reactions. For example, halogenated phenylalanine precursors (e.g., 2-iodo-L-phenylalanine) can react with trifluoromethoxy-containing boronic acids under Suzuki-Miyaura conditions . Alternatively, direct trifluoromethoxylation using AgOCF₃ or Cu-based catalysts in anhydrous solvents (e.g., DMF) achieves moderate yields (45–65%) but requires inert atmospheres . Purity is confirmed via <sup>19</sup>F NMR (δ = -55 to -58 ppm for -OCF₃) and LC-MS (M+H⁺ = 282.1 g/mol) .
Q. Q2: How does the trifluoromethoxy substituent influence the compound’s solubility and stability in aqueous buffers?
A: The -OCF₃ group enhances hydrophobicity (logP increases by ~1.5 compared to unsubstituted L-phenylalanine), reducing solubility in aqueous media (<2 mg/mL at pH 7.4). Stability studies in PBS (pH 7.4, 37°C) show <10% degradation over 24 hours, but acidic conditions (pH <3) accelerate hydrolysis of the trifluoromethoxy group. Use of co-solvents (e.g., DMSO ≤5%) or cyclodextrin encapsulation improves solubility for in vitro assays .
Q. Q3: What analytical techniques are critical for characterizing trifluoromethoxy-substituted phenylalanine derivatives?
A: Key techniques include:
- <sup>1</sup>H/<sup>19</sup>F NMR : To confirm regioselectivity and monitor reaction progress (e.g., absence of byproducts like trifluoroacetic acid).
- HPLC-MS : For purity assessment and isotopic pattern matching (CF₃ isotopic clusters at m/z 282.1 ± 0.1).
- X-ray crystallography : To resolve stereochemistry, particularly for chiral centers adjacent to the -OCF₃ group .
Advanced Research Questions
Q. Q4: How does the electron-withdrawing trifluoromethoxy group modulate the compound’s reactivity in peptide coupling reactions?
A: The -OCF₃ group reduces electron density at the phenyl ring, lowering the activation energy for electrophilic aromatic substitution. In Fmoc-based solid-phase peptide synthesis (SPPS), this increases coupling efficiency (90–95% yield vs. 75–85% for non-fluorinated analogs) when using HATU/DIPEA in DMF. However, steric hindrance from the -OCF₃ group may require extended coupling times (2–4 hours) .
Q. Q5: What metabolic pathways are implicated in the degradation of 2-(trifluoromethoxy)-L-phenylalanine in mammalian systems?
A: In vitro assays with liver microsomes identify two primary pathways:
Oxidative defluorination : Catalyzed by CYP3A4, producing 2-hydroxy-L-phenylalanine and trifluoroacetic acid (TFA) as metabolites (IC₅₀ = 12 µM for CYP3A4 inhibition).
Transamination : Mediated by branched-chain aminotransferase (BCAT), yielding the corresponding α-keto acid derivative.
Stable isotope tracing (<sup>13</sup>C-labeled compound) confirms these pathways in hepatocyte models .
Q. Q6: How can computational modeling predict the impact of the trifluoromethoxy group on protein-ligand binding affinity?
A: Density Functional Theory (DFT) calculations reveal the -OCF₃ group’s electrostatic potential (-0.35 e/Ų) enhances hydrophobic interactions in binding pockets. Molecular docking (AutoDock Vina) shows a 1.8–2.2 kcal/mol improvement in binding energy compared to methoxy (-OCH₃) analogs when targeting enzymes like phenylalanine hydroxylase (PAH). MD simulations (AMBER) further validate reduced ligand desolvation penalties .
Q. Q7: What contradictions exist in reported biological activities of trifluoromethoxy-substituted phenylalanine derivatives?
A: Discrepancies arise in:
- Antimicrobial activity : Some studies report MIC = 8 µg/mL against S. aureus , while others show no inhibition below 64 µg/mL due to batch variability in enantiomeric purity (>99% ee required for activity).
- Enzyme inhibition : IC₅₀ values for PAH inhibition range from 0.5–5 µM, attributed to differences in assay pH (optimal activity at pH 6.8 vs. 7.4) .
Resolution requires strict adherence to standardized protocols (e.g., CLSI guidelines) and chiral HPLC validation .
Methodological Considerations
Q. Q8: How to optimize enantiomeric excess (ee) in asymmetric synthesis of this compound?
A: Chiral auxiliaries (e.g., Evans’ oxazolidinones) or enzymatic resolution (using acylase I) achieve >98% ee. Key parameters:
- Temperature : -20°C minimizes racemization during imine formation.
- Catalyst : Burkholderia cepacia lipase (BCL) in MTBE yields 85% ee in kinetic resolutions .
Q. Q9: What precautions are necessary when handling trifluoromethoxy-containing compounds in biological assays?
A:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
